1h-Indol-6-amine,4-(propylthio)-
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Overview
Description
1h-Indol-6-amine,4-(propylthio)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1h-Indol-6-amine,4-(propylthio)-, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization and rearrangement to form the indole structure .
Another method for synthesizing indole derivatives is the Batcho-Leimgruber synthesis, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate is then reduced and cyclized to produce the indole derivative .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale application of the Fischer indole synthesis or other catalytic methods that offer high yields and selectivity. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1h-Indol-6-amine,4-(propylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
1h-Indol-6-amine,4-(propylthio)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1h-Indol-6-amine,4-(propylthio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The propylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with a similar indole core structure.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1h-Indol-6-amine,4-(propylthio)- is unique due to the presence of both an amine group at the 6th position and a propylthio group at the 4th position. This specific substitution pattern can result in distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-propylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-2-5-14-11-7-8(12)6-10-9(11)3-4-13-10/h3-4,6-7,13H,2,5,12H2,1H3 |
InChI Key |
ZTEHKPUBTBUZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC(=CC2=C1C=CN2)N |
Origin of Product |
United States |
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